

A Technical Guide to Monascus Pigments and Their Biological Activities

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Compound of Interest		
Compound Name:	Monascuspiloin	
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Abstract

Monascus pigments, a class of secondary metabolites produced by the fungus Monascus spp., have a long history of use as natural food colorants.[1][2] Beyond their vibrant yellow, orange, and red hues, these polyketide-derived compounds possess a remarkable spectrum of biological activities, positioning them as promising candidates for pharmaceutical and nutraceutical development.[1][3] This technical guide provides an in-depth review of the major Monascus pigments, their diverse biological effects, the molecular pathways they modulate, and the experimental methodologies used to elucidate these properties.

Introduction to Monascus Pigments

Monascus species produce over 90 distinct molecules, with the six most well-known pigments categorized by their color: the yellow pigments ankaflavin and monascin; the orange pigments rubropunctatin and monascorubrin; and the red pigments rubropunctamine and monascorubramine.[1][2] While the yellow and orange pigments are biosynthesized by the fungus, the red pigments are formed through a chemical reaction between the orange pigments and compounds containing free amino groups.[4][5] The production and final composition of these pigments are highly dependent on the Monascus strain and fermentation conditions, including the substrate, nitrogen and oxygen levels, pH, and temperature.[2]



Biological Activities of Monascus Pigments

Purified Monascus pigments have been demonstrated to exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-obesity effects.[4][5][6][7] This section summarizes the key findings and quantitative data associated with these activities.

Antioxidant Activity

Both yellow and red Monascus pigments are proven antioxidants at concentrations of 10 μ g/mL or higher.[4][5][6] The antioxidant capacity of these pigments is believed to contribute to their other biological effects, such as the induction of apoptosis in cancer cells through the scavenging of mitochondrial reactive oxygen species (ROS).[4]



Pigment/Extract	Assay	Result	Reference
Monascin (100 μg/mL)	Not specified	98% antioxidant activity	[6]
Rubropunctamine (10 mg)	FRAP	68% antioxidant activity	[6]
Rubropunctamine (10 mg)	DPPH	27% antioxidant activity	[6]
Yellow Pigments (10 mg)	FRAP	3% antioxidant activity	[6]
Yellow Pigments (10 mg)	DPPH	15% antioxidant activity	[6]
Monascuspiloin	Not specified	IC50: 80 μg/mL	[6]
Monasfluol B	Not specified	IC50: 62 μg/mL	[6]
Natural Yellow Monascus Pigments (NYMPs)	DPPH	IC50: 0.23 mg/mL	[8]
Reduced Yellow Monascus Pigments (RYMPs)	DPPH	IC50: 2.77 mg/mL	[8]
Natural Yellow Monascus Pigments (NYMPs)	ABTS	IC50: 0.035 mg/mL	[8]
Reduced Yellow Monascus Pigments (RYMPs)	ABTS	IC50: 0.176 mg/mL	[8]
Monapilol B	DPPH	High correlation with scavenging activity (r=0.973)	[9]
Rubropunctamine	DPPH	High correlation with scavenging activity	[9]







(r=0.968)

Antimicrobial Activity

Monascus pigments have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Red pigments and their amino acid derivatives are generally the most potent antimicrobial agents.[4][5][6]



Pigment/Derivative	Microorganism	MIC	Reference
Red Pigment L- cysteine derivatives	Enterococcus faecalis	4 μg/mL	[4][5][6]
Orange Pigment	Staphylococcus aureus ATCC 25923	10-20 mg/mL	[10]
Red Pigment	Staphylococcus aureus ATCC 25923	10-20 mg/mL	[10]
Red Pigment	Escherichia coli ATCC 25922	10-20 mg/mL	[10]
Ethyl acetate extract	Staphylococcus aureus	0.018 mg/L	[10]
Ethanol extract	Staphylococcus aureus	0.216 mg/L	[10]
Water extract	Staphylococcus aureus	0.794 mg/L	[10]
Ethyl acetate extract	Escherichia coli	0.996 mg/L	[10]
Ethanol extract	Escherichia coli	1.205 mg/L	[10]
Water extract	Escherichia coli	1.138 mg/L	[10]
Yellow Pigment	Various pathogens	Most effective among pigments	[11]
Hexane and Ethanol Extracts	P. expansum, R. stolinfer, A. niger	1563.3 μg/ml	[12]
Ethyl Acetate Extract	P. expansum, R. stolinfer, A. niger	780 µg/ml	[12]

Anti-Inflammatory Activity

Yellow and orange Monascus pigments have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory cytokines.[5]



Pigment	Assay/Model	Result	Reference
Monaphilol D	NO Production	IC50: 1.7 μM	[6]
Monaphilols A–D	NO Production	IC50: 1.0–3.8 μM	[13]
Rubropunctatin	NO Production	IC50: 21.2 μM	[13]
Ankaflavin	NO Production	IC50: 21.8 μM	[13]
Monaphilone A	NO Production	IC50: 19.3 μM	[13]
Monaphilone B	NO Production	IC50: 22.6 μM	[13]
Monascin	NO Production	IC50: 29.1 μM	[13]
2-amino-4 picoline derivative	NO Production	48.4% inhibition	[14]
Ankaflavin, Monaphilone A, Monaphilols A–D (30 µM or 5 µM)	Cytokine Production	Down-regulated iNOS; Suppressed TNF-α, IL-1β, and IL-6	[13]

Anticancer and Cytotoxic Activity

Orange Monascus pigments, such as rubropunctatin, and their derivatives have demonstrated cytotoxic and antitumor activities against various cancer cell lines.[6][7]



Pigment	Cell Line	Activity	IC50/Effect	Reference
Rubropunctatin, Monaphilols A and C	Various Cancer Cells	Cytotoxic/Antitu mor	IC50: 8–10 μM	[6][7]
Rubropunctatin	BGC-823 (Gastric Cancer)	Cytotoxicity	< 15 μM	[15]
Rubropunctatin	AGS (Gastric Cancer)	Cytotoxicity	< 15 μM	[15]
Rubropunctatin	MKN45 (Gastric Cancer)	Cytotoxicity	< 15 μM	[15]
Rubropunctatin	HepG2 (Liver Cancer)	Cytotoxicity	30 - 45 μM	[15]
Rubropunctatin	SH-SY5Y (Neuroblastoma)	Cytotoxicity	30 - 45 μΜ	[15]
Rubropunctatin	HT-29 (Colon Cancer)	Cytotoxicity	30 - 45 μM	[15]
Ankaflavin	A549 (Lung Cancer)	Cytotoxicity	~15 μg/mL	[15]
Ankaflavin	HepG2 (Liver Cancer)	Cytotoxicity	~15 μg/mL	[15]
Monascin	SK-Hep-1	Proliferation	Significant inhibition at 100 µg/mL	[15]
Rubropunctatin (5 μM)	BGC-823	Apoptosis	87.63% of cells in early apoptosis after 24h	[16]
Water-soluble NYMPs (32 µg/mL)	MCF-7 (Breast Cancer)	Growth Inhibition	26.52% inhibition after 48h	[17]



Anti-Obesity and Anti-Diabetic Activity

Monascus pigments have shown potential in preventing or treating metabolic disorders. In animal studies, various pigments lowered blood serum LDL-C and blood glucose concentrations.[6]

Pigment(s)	Animal Model	Effect	Reference
Monascin and Ankaflavin (daily doses of 0.5 and 0.08 mg)	Rats on high-fat diet	Lowered serum blood levels of LDL-C	[6]
Yellow, Orange, and Red Pigments (20 mg daily dose)	Rats on high-fat diet	Lowered blood serum LDL-C (Yellow pigments most pronounced with a 36% drop); Reduced blood glucose by 15%	[6]
Monascorubramine	In vitro	Inhibitory activity toward PTP1B (implicated in diabetes)	[18]

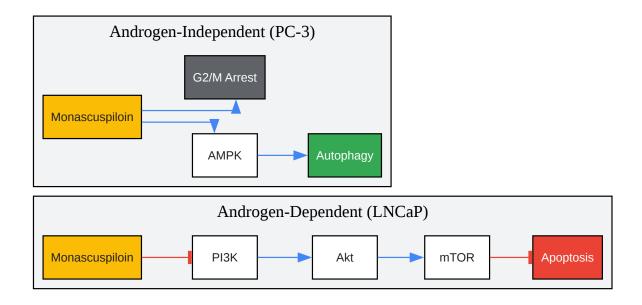
Signaling Pathways Modulated by Monascus Pigments

The biological activities of Monascus pigments are underpinned by their ability to modulate various intracellular signaling pathways.

Anticancer Signaling Pathways

Monascuspiloin, a yellow pigment, has been shown to induce apoptosis and autophagy in prostate cancer cells through distinct signaling pathways. In androgen-dependent LNCaP cells, it attenuates the PI3K/Akt/mTOR pathway, leading to apoptosis. In androgen-independent PC-3 cells, it induces G2/M arrest and autophagic cell death via an AMPK-dependent pathway.[7][19]





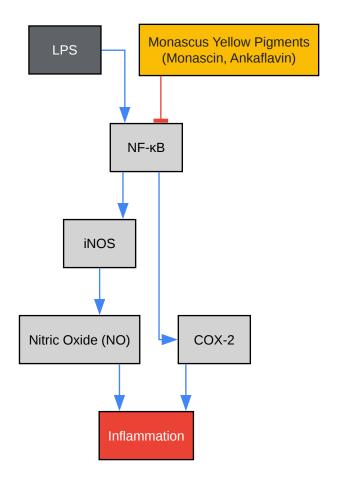
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Caption: Anticancer signaling pathways of Monascuspiloin.

Anti-Inflammatory Signaling Pathways

Yellow Monascus pigments, including monascin and ankaflavin, have been reported to affect transcription factors such as NF-kB, which are involved in the immune response.[5] They can decrease the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).





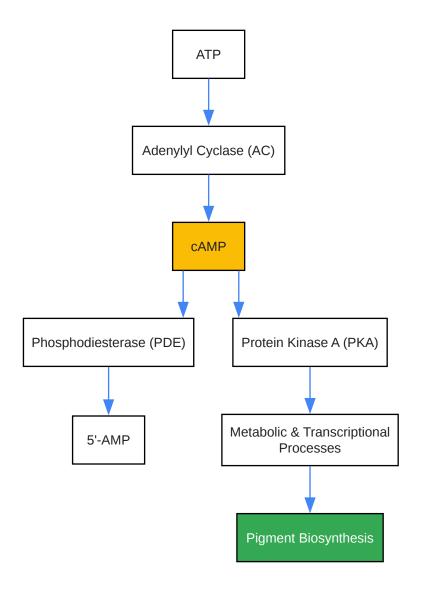
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Caption: Anti-inflammatory signaling of yellow Monascus pigments.

Fungal Pigment Biosynthesis Regulation

The production of Monascus pigments is itself regulated by complex signaling pathways within the fungus. The cAMP signaling pathway plays a crucial role, where the concentration of cAMP governs the activity of protein kinase A (PKA), which in turn modulates metabolic and transcriptional processes related to pigment synthesis.[1][20]





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Caption: cAMP signaling pathway in Monascus pigment biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Monascus pigments.

Pigment Extraction and Purification

A common method for extracting and purifying Monascus pigments involves solvent extraction followed by column chromatography.



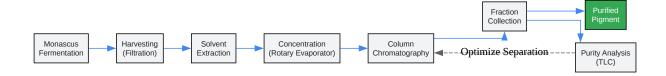
4.1.1. Extraction

- Harvesting: Harvest Monascus mycelia from the fermentation broth by filtration.[21]
- Washing (Optional but Recommended): Wash the collected mycelia with deionized water adjusted to pH 2.0 with formic acid to prevent the conversion of orange to red pigments.
- Extraction: Soak the washed mycelia in 70% aqueous ethanol (pH 2.0).[21] Perform ultrasound-assisted extraction for 2 hours at 30°C.[21]
- Separation: Separate the mycelial debris from the pigment-containing supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).[21]
- Concentration: Concentrate the supernatant using a rotary vacuum evaporator to obtain the crude pigment extract.[21]

4.1.2. Column Chromatography Purification

- Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like chloroform and pour it into a glass chromatography column.[6]
- Sample Loading: Dissolve the crude pigment extract in a minimal amount of the same nonpolar solvent and load it onto the top of the silica gel column.[6]
- Elution: Elute the column with a gradient of solvents, typically increasing in polarity (e.g., starting with n-hexane, then chloroform, ethyl acetate, and methanol).[6][22]
- Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[6]
- Final Purification: Pool the fractions containing the pure pigment of interest and concentrate them using a rotary evaporator.[6]





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Caption: General workflow for Monascus pigment purification.

Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.

- Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[11] Dilute
 the stock solution to a working concentration (e.g., 0.1 mM or 0.2 mM) that gives an
 absorbance of approximately 1.0 at 517 nm.[11][23]
- Sample Preparation: Dissolve the purified Monascus pigment in a suitable solvent at various concentrations.[11]
- Reaction: Mix a volume of the pigment solution with an equal volume of the DPPH working solution.[11][23] Include a control with the solvent and DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11][23]
- Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[23][24]
- Calculation: Calculate the percentage of DPPH scavenging activity using the formula: %
 Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance
 of the control and A_sample is the absorbance of the sample. The IC50 value can then be
 determined.



Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
- Treatment: Treat the cells with various concentrations of the Monascus pigment dissolved in the culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the pigment) and a negative control (medium only).[15]
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]
- MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours at 37°C.
 [15]
- Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [15]
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.[15]

Anti-Inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Treatment: Pre-treat the cells with various concentrations of the Monascus pigment for a short period (e.g., 1 hour).
- Stimulation: Stimulate the cells with LPS to induce NO production.



- Incubation: Incubate the plate for 24 hours.
- Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[8] The Griess reagent consists of two solutions: sulfanilamide in phosphoric acid and naphthylethylenediamine dihydrochloride in water.[8] The absorbance is measured at a specific wavelength (e.g., 540 nm).
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Pigment Dilutions: Prepare a series of twofold dilutions of the purified Monascus pigment in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[25]
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[25]
- Inoculation: Inoculate each well containing the pigment dilutions with the microbial suspension.[25] Include a positive control (microorganism and medium) and a negative control (medium only).[25]
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[25]
- MIC Determination: The MIC is the lowest concentration of the pigment at which there is no visible growth (turbidity) of the microorganism.[25]

Conclusion and Future Perspectives

Monascus pigments represent a rich source of bioactive compounds with significant potential in the pharmaceutical and nutraceutical industries. Their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, are well-documented. This



guide has provided a comprehensive overview of these activities, the underlying signaling pathways, and the experimental protocols used for their investigation.

Future research should focus on several key areas. Further elucidation of the structure-activity relationships of different pigment derivatives will be crucial for optimizing their therapeutic efficacy.[16] The development of advanced delivery systems, such as liposomes and nanoparticles, could enhance the stability and bioavailability of these pigments.[5] Additionally, more extensive in vivo studies and clinical trials are necessary to validate the promising in vitro findings and to establish the safety and efficacy of Monascus pigments for human health applications. The exploration of synergistic effects between different pigments and other bioactive compounds also presents an exciting avenue for future research.

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